2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of n-butyllithium (n-BuLi) and trimethyl borate (B(OMe)3) to form the boronic acid intermediate, which is then cyclized to form the desired dioxazaborocane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron compounds, and substituted aromatic compounds.
Scientific Research Applications
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique boron-containing structure
Mechanism of Action
The mechanism of action of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-methoxyphenylboronic acid: Shares the same phenylboronic acid core but lacks the dioxazaborocane structure.
(2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a similar aromatic ring but with different substituents and lacks the boron-containing ring.
3-[(2R)-amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H13BFNO5 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H13BFNO5/c1-15-6-10(16)19-13(20-11(17)7-15)8-4-3-5-9(18-2)12(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
DEOGQIAPGXNRBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)OC)F |
Origin of Product |
United States |
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